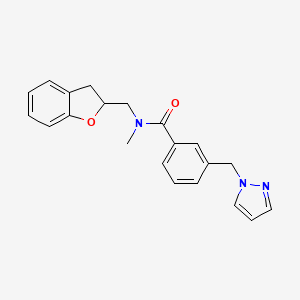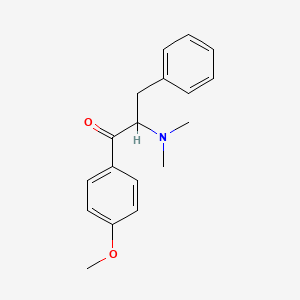![molecular formula C29H43N3O2 B4059209 [1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol](/img/structure/B4059209.png)
[1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol
Descripción general
Descripción
[1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol is a useful research compound. Its molecular formula is C29H43N3O2 and its molecular weight is 465.7 g/mol. The purity is usually 95%.
The exact mass of the compound [1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol is 465.33552762 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential Research Applications
Drug Metabolism and Pharmacokinetics Studies : Research on compounds like vildagliptin, a dipeptidyl peptidase 4 inhibitor, provides insights into drug metabolism, excretion, and pharmacokinetics, which are crucial for understanding how complex compounds are processed in the body. Studies involving the analysis of absorption, metabolism, and excretion can inform the development of new drugs and therapeutic agents (He et al., 2009).
Toxicology and Safety Assessment : The toxicological profile of methanol, a simple alcohol with industrial and pharmaceutical applications, underlines the importance of safety assessments in the use of chemical compounds for therapeutic purposes. Evaluations of methanol's effects on human health, including its metabolic pathways and potential for causing toxic outcomes, are fundamental for the safe development of new compounds (Ernstgård et al., 2005).
Development of Diagnostic and Therapeutic Agents : The study of benzamides and their binding to sigma receptors, which are overexpressed in certain types of cancer cells, illustrates the application of chemical compounds in the development of diagnostic tools and therapeutic agents. This research is relevant for the development of targeted therapies and imaging agents in oncology (Caveliers et al., 2002).
Chemical Analysis and Biomarker Identification : Advanced chemical analysis techniques, such as 1H NMR spectroscopy, have been applied to identify and quantify xenobiotics and their metabolites in biological fluids, demonstrating the utility of chemical compounds in forensic and clinical toxicology. This approach is crucial for detecting and understanding the pharmacological effects of complex compounds (Imbenotte et al., 2003).
Exploration of Novel Therapeutic Mechanisms : The investigation into the interactions between natural products, such as kava, and pharmaceuticals highlights the importance of understanding the biochemical mechanisms of action of complex compounds. This knowledge can lead to the discovery of novel therapeutic targets and the development of new drugs (Almeida & Grimsley, 1996).
Propiedades
IUPAC Name |
[4-[4-(2-adamantylmethylamino)piperidin-1-yl]phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N3O2/c33-19-20-2-1-9-32(18-20)29(34)23-3-5-27(6-4-23)31-10-7-26(8-11-31)30-17-28-24-13-21-12-22(15-24)16-25(28)14-21/h3-6,20-22,24-26,28,30,33H,1-2,7-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBTYJLLKJCVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCC(CC3)NCC4C5CC6CC(C5)CC4C6)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2,6-dichlorophenyl)sulfonyl]morpholine](/img/structure/B4059141.png)
![4-{5-nitro-2-[4-(phenylsulfonyl)-1-piperazinyl]benzoyl}morpholine](/img/structure/B4059156.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{[(6-fluoro-4H-1,3-benzodioxin-7-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4059157.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B4059161.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-4-chloro-N-methyl-benzenesulfonamide](/img/structure/B4059163.png)
![N-(sec-butyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4059167.png)
![2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4059186.png)

![2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-pyridinylmethyl)butanamide](/img/structure/B4059193.png)
![4,4'-({3-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4059203.png)
![2-(4-propoxyphenyl)-5-(3-pyridinylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4059204.png)
![N-(4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4059208.png)
![methyl 4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}benzoate hydrochloride](/img/structure/B4059214.png)